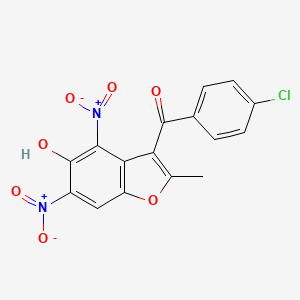

![molecular formula C17H13NO4S B1224086 3-[5-(苯甲酰氨基羰基)-2-呋喃基]-2-噻吩甲酸甲酯 CAS No. 241488-22-2](/img/structure/B1224086.png)

3-[5-(苯甲酰氨基羰基)-2-呋喃基]-2-噻吩甲酸甲酯

描述

Synthesis Analysis

The synthesis of compounds related to Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate involves complex reactions, including isomerization and cyclometalation. For instance, esters can yield corresponding anilides and isomeric thiophene derivatives through treatment with arylamine in boiling xylene, alongside base- or acid-catalyzed isomerization processes (Jaunin, 1980). Such synthesis pathways indicate the compound's potential for structural variation and chemical modification.

Molecular Structure Analysis

Molecular and crystal structure analyses have provided insights into the geometric and electronic configurations of compounds with similar complexity. For example, the study of substituted pyridine-2(1H)-thiones revealed the structural arrangement through X-ray crystallographic analysis, highlighting the importance of molecular interactions and structural determinants in defining the compound's properties (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

Chemical reactions involving thiophene and furan derivatives demonstrate a wide range of reactivities and properties. For instance, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl under mild conditions produces ironcarbonyl organometallic products, indicating the compound's potential for forming complex metal-organic structures (Wang et al., 1999). Additionally, C-H bond activation and borylation of furans and thiophenes catalyzed by iron N-heterocyclic carbene complexes reveal the compound's role in facilitating bond formation and breaking, highlighting its chemical versatility (Hatanaka, Ohki, & Tatsumi, 2010).

Physical Properties Analysis

The study of physical properties, such as thermal stability and conductivity, is crucial for understanding the compound's behavior under different conditions. The chemical and physical characterizations of copolymers synthesized from thiophene derivatives, for example, provide valuable data on conductivity and thermal stability, suggesting potential applications in materials science (Şenkul et al., 2012).

Chemical Properties Analysis

Exploring the chemical properties of Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate and related compounds reveals a broad spectrum of reactivities and interactions. For example, reactions with electrophilic reagents, including nitration, bromination, and acylation, demonstrate the compound's susceptibility to electrophilic attack, providing insights into its chemical behavior and reactivity patterns (Vlasova et al., 2011).

科学研究应用

化学转化和合成

3-[5-(苯甲酰氨基羰基)-2-呋喃基]-2-噻吩甲酸甲酯作为一种化合物,参与各种化学转化。Pevzner (2011) 说明 (二乙氧基膦酰甲基)呋喃酸甲酯选择性地水解在羧基上,导致一系列反应,最终形成稳定的甲基氨基甲酸酯或进一步转化为磷酸化的呋喃基碳酸酯。此过程突出了该化合物的反应性和通过化学合成产生各种衍生物的潜力 (Pevzner,2011)。

杂环化合物的合成

El’chaninov 等人 (2015) 展示了该化合物通过 Weidenhagen 反应合成 1H-苯并咪唑,然后进行 N-甲基化的过程。这表明其在创建复杂杂环结构中的作用,而杂环结构在药物和各种有机材料的开发中至关重要 (El’chaninov 等人,2015)。

催化中的作用

Hatanaka 等人 (2010) 的一项研究讨论了具有 N-杂环卡宾配体的铁甲基配合物,该配合物激活了呋喃、噻吩和苯的 C-H 键。此活化过程对于这些化合物的催化硼化至关重要,展示了相关化学结构在促进或进行催化反应中的潜力 (Hatanaka 等人,2010)。

亲电反应和合成

该化合物的结构成分,特别是涉及呋喃基和噻吩基,在各种亲电反应中很重要。Vlasova 等人 (2011) 研究了 5-(2-呋喃基)-1-甲基-1H-和 1-甲基-5-(2-噻吩基)-1H-咪唑上的亲电取代反应,表明该化合物的潜在反应性和通过亲电攻击合成更复杂结构的应用 (Vlasova 等人,2011)。

非对映异构体和席夫碱的合成

Kraicheva 等人 (2004) 报告了新型 5-甲基呋喃基席夫碱和相应的双(氨基膦酸酯)的合成,展示了该化合物在合成具有潜在应用的复杂有机分子中的应用,包括材料科学和药物 (Kraicheva 等人,2004)。

属性

IUPAC Name |

methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c1-21-17(20)15-12(9-10-23-15)13-7-8-14(22-13)16(19)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLESMLWWGMYSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[6,6-dimethyl-3-(methylthio)-4-oxo-5,7-dihydro-2-benzothiophen-1-yl]-N-phenyl-1-pyrazolecarboxamide](/img/structure/B1224003.png)

![N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1224004.png)

![N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide](/img/structure/B1224006.png)

![1-(2-Fluorophenyl)-3-[2-(1-piperidinyl)phenyl]urea](/img/structure/B1224007.png)

![2-(4-Bromophenyl)-1-[4-(2-pyridinyl)-1-piperazinyl]ethanone](/img/structure/B1224012.png)

![2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide](/img/structure/B1224015.png)

![4-(5-Methyl-2-furanyl)-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224016.png)

![5-Hydroxy-1-methyl-4-(4-morpholinylmethyl)-2-[(phenylthio)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1224017.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1224018.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1224021.png)

![2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetic acid butyl ester](/img/structure/B1224027.png)